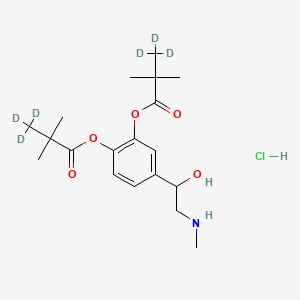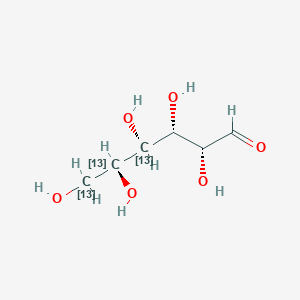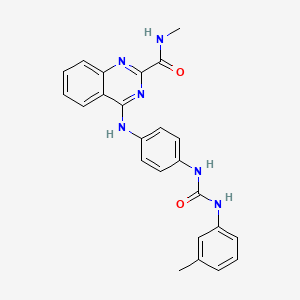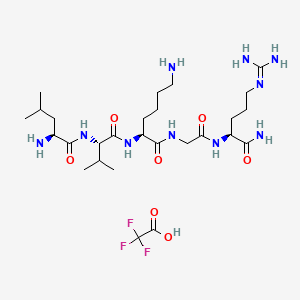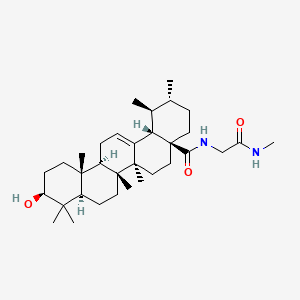
Senp1-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Senp1-IN-4 is a small molecule inhibitor specifically designed to target and inhibit the activity of sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease involved in the deSUMOylation process, which regulates various cellular processes, including gene expression, DNA repair, and cell cycle progression. SENP1 is highly expressed in several cancers and plays a crucial role in tumorigenesis, making it a promising target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the molecule’s binding affinity and specificity towards SENP1. This may include halogenation, alkylation, or acylation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography, recrystallization, or HPLC.
Industrial Production Methods
Industrial production of Senp1-IN-4 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing cost-effective purification methods. The use of automated synthesis and purification systems can enhance efficiency and reproducibility in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Senp1-IN-4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the molecule’s electronic properties.
Substitution: Replacement of one functional group with another, which can affect the molecule’s binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Senp1-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is used to study the role of SENP1 in cancer progression and to evaluate its potential as a therapeutic target. .
Drug Development: this compound serves as a lead compound for the development of new anticancer drugs.
Biological Studies: This compound is used to investigate the biological functions of SENP1 and its involvement in various cellular processes, such as gene expression, DNA repair, and cell cycle regulation.
Industrial Applications: In the pharmaceutical industry, this compound can be used as a tool compound for high-throughput screening assays to identify new SENP1 inhibitors.
Mécanisme D'action
Senp1-IN-4 exerts its effects by binding to the active site of SENP1, thereby inhibiting its deSUMOylation activity. This inhibition prevents the removal of small ubiquitin-like modifier (SUMO) proteins from target proteins, leading to the accumulation of SUMOylated proteins. The accumulation of SUMOylated proteins can disrupt various cellular processes, including gene expression, DNA repair, and cell cycle progression. In cancer cells, this disruption can lead to reduced proliferation, increased apoptosis, and decreased tumor growth .
Comparaison Avec Des Composés Similaires
Senp1-IN-4 can be compared with other SENP1 inhibitors and similar compounds targeting deSUMOylation processes:
GN6958: A potent SENP1 inhibitor with an IC50 of 29.6 μM.
Resveratrol: A natural compound that has shown potential as a SENP1 inhibitor in computational studies.
ZINC33916875: A compound identified from the ZINC database as a promising SENP1 inhibitory ligand.
Uniqueness of this compound
This compound is unique due to its high specificity and potency towards SENP1. Its well-defined mechanism of action and ability to effectively inhibit SENP1 activity make it a valuable tool for scientific research and drug development .
Propriétés
Formule moléculaire |
C33H54N2O3 |
|---|---|
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-N-[2-(methylamino)-2-oxoethyl]-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide |
InChI |
InChI=1S/C33H54N2O3/c1-20-11-16-33(28(38)35-19-26(37)34-8)18-17-31(6)22(27(33)21(20)2)9-10-24-30(5)14-13-25(36)29(3,4)23(30)12-15-32(24,31)7/h9,20-21,23-25,27,36H,10-19H2,1-8H3,(H,34,37)(H,35,38)/t20-,21+,23+,24-,25+,27+,30+,31-,32-,33+/m1/s1 |
Clé InChI |
WFGOCPHTDJDQJM-XHVSEXIISA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)NC |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




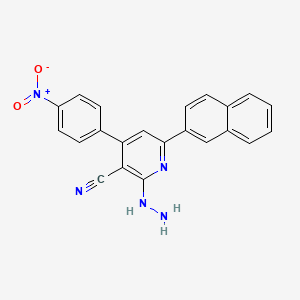


![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
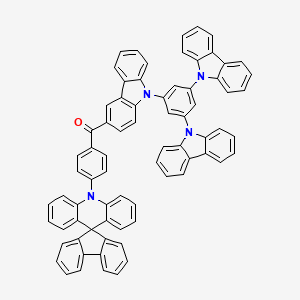

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
